molecular formula C10H13NO2 B043609 Methyl N-methyl-N-(4-methylphenyl)carbamate CAS No. 121825-89-6

Methyl N-methyl-N-(4-methylphenyl)carbamate

Cat. No. B043609
M. Wt: 179.22 g/mol
InChI Key: YZRYMDAKNSTDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-methyl-N-(4-methylphenyl)carbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a white crystalline solid that is soluble in water and has a molecular weight of 201.2 g/mol. Carbaryl is used to control a variety of pests in agriculture, forestry, and public health.

Mechanism Of Action

Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system. By inhibiting acetylcholinesterase, Methyl N-methyl-N-(4-methylphenyl)carbamate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately death of the insect.

Biochemical And Physiological Effects

Carbaryl has been found to have a range of biochemical and physiological effects on insects. It has been shown to affect the nervous system, the respiratory system, and the digestive system. Carbaryl has also been found to have effects on the reproductive system of insects.

Advantages And Limitations For Lab Experiments

Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. It is a cost-effective and efficient way to control pests in agriculture, forestry, and public health. However, Methyl N-methyl-N-(4-methylphenyl)carbamate has some limitations for lab experiments. It is a toxic substance that requires careful handling and disposal. It can also have unintended effects on non-target organisms, such as beneficial insects and wildlife.

Future Directions

There are several future directions for research on Methyl N-methyl-N-(4-methylphenyl)carbamate. One area of research is to investigate the potential use of Methyl N-methyl-N-(4-methylphenyl)carbamate in combination with other insecticides to control resistant pests. Another area of research is to develop new formulations of Methyl N-methyl-N-(4-methylphenyl)carbamate that are less toxic to non-target organisms. Additionally, research can be conducted on the environmental fate of Methyl N-methyl-N-(4-methylphenyl)carbamate and its potential impact on ecosystems. Finally, research can be conducted on the potential use of Methyl N-methyl-N-(4-methylphenyl)carbamate in integrated pest management programs.
Conclusion:
In conclusion, Methyl N-methyl-N-(4-methylphenyl)carbamate is a widely used insecticide that has been extensively studied for its insecticidal properties. It is a cost-effective and efficient way to control pests in agriculture, forestry, and public health. Carbaryl works by inhibiting the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately death of the insect. Carbaryl has a range of biochemical and physiological effects on insects and has some limitations for lab experiments. Future research can be conducted to investigate the potential use of Methyl N-methyl-N-(4-methylphenyl)carbamate in combination with other insecticides, develop new formulations that are less toxic to non-target organisms, and investigate the environmental fate of Methyl N-methyl-N-(4-methylphenyl)carbamate.

Synthesis Methods

Carbaryl can be synthesized by reacting methyl isocyanate with 1-naphthol in the presence of a catalyst. The reaction yields Methyl N-methyl-N-(4-methylphenyl)carbamate and carbon dioxide. The synthesis method is simple and cost-effective, making Methyl N-methyl-N-(4-methylphenyl)carbamate a widely used insecticide.

Scientific Research Applications

Carbaryl has been extensively studied for its insecticidal properties. It is used to control a variety of pests, including aphids, mites, thrips, and whiteflies in agriculture. In forestry, Methyl N-methyl-N-(4-methylphenyl)carbamate is used to control bark beetles and other wood-boring insects. In public health, Methyl N-methyl-N-(4-methylphenyl)carbamate is used to control mosquitoes and other disease-carrying insects. Carbaryl has also been studied for its potential use in controlling pests in stored grains.

properties

CAS RN

121825-89-6

Product Name

Methyl N-methyl-N-(4-methylphenyl)carbamate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl N-methyl-N-(4-methylphenyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-8-4-6-9(7-5-8)11(2)10(12)13-3/h4-7H,1-3H3

InChI Key

YZRYMDAKNSTDTI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC

synonyms

Carbamic acid, methyl(4-methylphenyl)-, methyl ester (9CI)

Origin of Product

United States

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